molecular formula C14H16ClNO B151357 (3-(Benzyloxy)phenyl)methanamine hydrochloride CAS No. 104566-41-8

(3-(Benzyloxy)phenyl)methanamine hydrochloride

Cat. No. B151357
M. Wt: 249.73 g/mol
InChI Key: OOQQYQQLMPJNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3-(Benzyloxy)phenyl)methanamine hydrochloride” is a benzylamine derivative, which is a class of compounds that have been widely studied for their potential pharmacological properties. Benzylamine derivatives are known to be versatile intermediates in organic synthesis and can be modified to produce a variety of biologically active compounds.

Synthesis Analysis

The synthesis of benzylamine derivatives can involve various chemical reactions. For instance, a Schiff base compound related to benzylamine was synthesized by reacting benzylamine with 4-carboxybenzaldehyde in ethanol . Similarly, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involved coupling (3-(4-Chlorophenoxy)phenyl)methanamine with a pyrrolopyrimidine derivative . These methods demonstrate the versatility of benzylamine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of benzylamine derivatives can be complex and is often determined using techniques such as X-ray diffraction. For example, the crystal structure of a Schiff base compound derived from benzylamine was elucidated using single-crystal X-ray diffraction, revealing the presence of N–H···O and C–H···O bonding interactions . Another study on the structure of a tetranucleating ligand related to benzylamine showed intramolecular O-H···N and intermolecular O-H···O hydrogen bonds .

Chemical Reactions Analysis

Benzylamine derivatives can participate in various chemical reactions. The synthesis of 4-Hydroxy-3-methoxy benzylamine hydrochloride from vanillin involved oximation, reduction, and salification reactions . Another example is the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives using (N-isocyanimino) triphenylphosphorane, which involves an isocyanide-based four-component reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives are influenced by their molecular structure. For instance, the Schiff base compound derived from benzylamine was found to have good optical and nonlinear optical (NLO) properties, which could be useful in lasers and frequency-converting applications . The pharmacokinetic profile of benzylamine derivatives is also of interest, as seen in the study of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which showed promising pharmacokinetic properties and robust antidepressant-like activity .

Scientific Research Applications

  • Catalytic Applications in Organic Synthesis :

    • The compound has been used in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, which have shown good activity and selectivity in catalytic applications (Roffe et al., 2016).
  • Photocytotoxicity and Cellular Imaging :

    • Iron(III) complexes involving this compound have been synthesized and examined for their photocytotoxic properties, displaying significant activity in red light and potential for use in cellular imaging (Basu et al., 2014).
  • Antimicrobial Applications :

    • Derivatives of the compound have been synthesized and evaluated for their antibacterial and antifungal activities, exhibiting a variable degree of activity (Visagaperumal et al., 2010).
  • Chemical Synthesis and Reactions :

    • Studies have been conducted on the preparation of benzyloxyamines for conversion into various derivatives, exploring their chemical reactions and potential uses (McKay et al., 1960).
    • Another research focused on the facile synthesis of specific derivatives of this compound, including docking studies, which are crucial in understanding molecular interactions (Bommeraa et al., 2019).
  • Catalysis in Cross-Coupling Reactions :

    • The compound has been used in synthesizing palladium(II) and platinum(II) metal complexes, which have been effective as catalysts in Heck and Suzuki cross-coupling reactions (Chiririwa et al., 2013).
  • Organocatalysis :

    • It has been identified that benzylation reactions can lead to the formation of an amine side product, which acts as an organocatalyst poison in certain catalytic reactions (Colgan et al., 2016).

Safety And Hazards

The compound has been classified under GHS07 . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

(3-phenylmethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12;/h1-9H,10-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQQYQQLMPJNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Benzyloxy)phenyl)methanamine hydrochloride

CAS RN

104566-41-8
Record name [3-(benzyloxy)phenyl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.